molecular formula C18H19N3O4S B10972735 N-(1-benzyl-1H-pyrazol-3-yl)-2,5-dimethoxybenzenesulfonamide

N-(1-benzyl-1H-pyrazol-3-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B10972735
M. Wt: 373.4 g/mol
InChI Key: DKMIXOROGYZLGV-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a benzyl group and a benzenesulfonamide moiety with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzylated pyrazole with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzyl-1H-pyrazol-3-yl)-2,5-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both the pyrazole and benzenesulfonamide moieties, along with the methoxy substitutions. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new uses for this versatile compound.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C18H19N3O4S/c1-24-15-8-9-16(25-2)17(12-15)26(22,23)20-18-10-11-21(19-18)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)

InChI Key

DKMIXOROGYZLGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3

Origin of Product

United States

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